N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-METHOXYBENZENESULFONYL)PROPANAMIDE HYDROCHLORIDE
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Overview
Description
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-METHOXYBENZENESULFONYL)PROPANAMIDE HYDROCHLORIDE is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzothiazole ring, a dimethylaminoethyl group, and a methoxybenzenesulfonyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-METHOXYBENZENESULFONYL)PROPANAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzothiazole Ring: Starting from a suitable precursor, such as 2-aminothiophenol, the benzothiazole ring can be formed through cyclization reactions.
Introduction of the Chloro Group: Chlorination of the benzothiazole ring using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylaminoethyl Group: This can be achieved through nucleophilic substitution reactions.
Formation of the Propanamide Moiety: The propanamide group can be introduced via amide bond formation using reagents like carbodiimides.
Sulfonylation: The methoxybenzenesulfonyl group can be attached using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylaminoethyl group.
Reduction: Reduction reactions could target the nitro or sulfonyl groups if present.
Substitution: The chloro group on the benzothiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of advanced materials with specific electronic or optical properties.
Biology
Biochemical Probes: It may be used as a probe to study biological pathways or enzyme functions.
Medicine
Industry
Chemical Manufacturing: Use as a precursor or intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-1,3-benzothiazol-2-yl)-N-methyl-3-(4-methoxybenzenesulfonyl)propanamide
- N-(4-Chloro-1,3-benzothiazol-2-yl)-N-ethyl-3-(4-methoxybenzenesulfonyl)propanamide
Uniqueness
The unique combination of functional groups in N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-METHOXYBENZENESULFONYL)PROPANAMIDE HYDROCHLORIDE may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)sulfonylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S2.ClH/c1-24(2)12-13-25(21-23-20-17(22)5-4-6-18(20)30-21)19(26)11-14-31(27,28)16-9-7-15(29-3)8-10-16;/h4-10H,11-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSVDDPUYDMVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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